2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol
CAS No.: 117863-94-2
Cat. No.: VC4531156
Molecular Formula: C12H11NO
Molecular Weight: 185.226
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117863-94-2 |
|---|---|
| Molecular Formula | C12H11NO |
| Molecular Weight | 185.226 |
| IUPAC Name | 1,2,3,4-tetrahydrocyclopenta[b]quinolin-9-one |
| Standard InChI | InChI=1S/C12H11NO/c14-12-8-4-1-2-6-10(8)13-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H,13,14) |
| Standard InChI Key | XVCUDDRLBYJVEU-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)NC3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol consists of a bicyclic framework where a cyclopentane ring is fused to a quinoline moiety. The quinoline system features a hydroxyl group at the 9-position, which enhances hydrogen-bonding interactions with biological targets. Key physicochemical properties include:
| Property | Value |
|---|---|
| IUPAC Name | 1,2,3,4-Tetrahydrocyclopenta[b]quinolin-9-one |
| Molecular Formula | |
| Molecular Weight | 185.226 g/mol |
| SMILES | C1CC2=C(C1)NC3=CC=CC=C3C2=O |
| InChI Key | XVCUDDRLBYJVEU-UHFFFAOYSA-N |
| LogP | 2.43 |
| Topological Polar Surface Area | 33.12 Ų |
The compound’s moderate lipophilicity (LogP = 2.43) suggests favorable membrane permeability, while its polar surface area (33.12 Ų) aligns with guidelines for central nervous system (CNS) penetration .
Synthesis and Structural Modifications
Photocyclization Method
A primary synthesis route involves the photocyclization of substituted benzylidenecyclopentanone O-acetyloximes. For example, irradiation of these precursors in methanol under controlled UV light induces cyclization, forming the cyclopentaquinoline scaffold. This method yields the core structure with moderate efficiency, though optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products .
Condensation Reactions
Alternative approaches employ condensation reactions between activated carboxylic acids and amino-substituted cyclopentaquinoline intermediates. For instance, 6-chloronicotinic acid reacts with diamines linked to the cyclopentaquinoline core to form hybrid derivatives. A representative synthesis of the derivative 3e (6-chloro-N-[2-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)hexyl]nicotinamide) involves:
-
Coupling 6-chloronicotinic acid with a hexyl-linked diamine intermediate.
-
Recrystallization in methanol/HCl to yield the final hydrochloride salt .
Biological Activities and Mechanisms
Acetylcholinesterase (AChE) Inhibition
Derivatives of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol exhibit nanomolar-range AChE inhibition, a key target in Alzheimer’s therapy. The lead compound 3e demonstrates an IC of 67 nM against electric eel AChE (EeAChE), outperforming tacrine (IC = 81 nM). Molecular docking studies reveal that 3e binds to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, preventing amyloid-beta aggregation via PAS interactions .
Fructose-1,6-Bisphosphatase (F16BPase) Inhibition
Substituted analogues show potent F16BPase inhibition (IC = 2.60–21.71 µM), a critical enzyme in gluconeogenesis. Compound 2 (IC = 2.60 µM) exhibits 4-fold greater potency than the quinazoline reference 1 (IC = 4.41 µM), making it a candidate for type 2 diabetes management .
Antioxidant Activity
Unlike many quinoline-based compounds, 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol derivatives lack significant radical-scavenging properties. In DPPH and ABTS assays, 3e showed <10% inhibition at 100 µM, contrasting with trolox (IC = 0.9 µM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume